Gentamicin

Nephrotoxicity Component profiling Quality-by-design

Select Gentamicin for its quantifiably higher nephrotoxicity rate (14.0%) vs. amikacin (9.4%), ideal for renal injury models. Its 5-10h post-antibiotic effect supports once-daily PK/PD studies. Beware of up to 128-fold potency variation from congener variability; insist on lot-specific compositional data for reproducible AST and research outcomes.

Molecular Formula C21H43N5O7
Molecular Weight 477.6 g/mol
CAS No. 1403-66-3
Cat. No. B1671437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin
CAS1403-66-3
SynonymsG Myticin
G-Myticin
Garamycin
Gentacycol
Gentamicin
Gentamicin Sulfate
Gentamicin Sulfate (USP)
Gentamicins
Gentamycin
Gentamycins
Gentavet
Genticin
GMyticin
Sulfate, Gentamicin
Molecular FormulaC21H43N5O7
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
InChIInChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3
InChIKeyCEAZRRDELHUEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation;  moderately soluble in methanol, ethanol, acetone;  practically insoluble in benzene, halogenated hydrocarbons
1.26e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gentamicin (CAS 1403-66-3): Aminoglycoside Complex Procurement & Differentiation Guide


Gentamicin (CAS 1403-66-3) is a multicomponent aminoglycoside antibiotic complex produced by fermentation of Micromonospora purpurea, comprising five major congeners—C1, C1a, C2, C2a, and C2b—each possessing distinct pharmacokinetic, microbiological, and toxicological properties [1]. Unlike single-entity aminoglycosides such as tobramycin or amikacin, gentamicin is defined by a pharmacopoeial congener ratio rather than a single molecular species, creating unique lot-to-lot variability considerations for procurement [2]. It remains a WHO Essential Medicine and a first-line parenteral agent for serious Gram-negative infections, with extensive clinical experience spanning over five decades [3].

Why Gentamicin Cannot Be Generically Substituted by Other Aminoglycosides Without Evidence Review


Although gentamicin, tobramycin, amikacin, netilmicin, and plazomicin all belong to the aminoglycoside class, they exhibit clinically and statistically significant differences in antibacterial spectrum, resistance susceptibility, nephrotoxic potential, and pharmacokinetic behavior that preclude assumption of interchangeability [1]. Critically, gentamicin is a multi-congener mixture whose component ratios vary across commercial sources by up to 1.9-fold, and the C2 congener—the dominant nephrotoxic constituent—ranges from 12.4 to 20.1 mg/mL across lots, meaning two gentamicin products meeting the same pharmacopoeial specification may carry materially different toxicity risk [2]. In head-to-head studies, gentamicin demonstrates superior bactericidal kinetics against Serratia marcescens compared with tobramycin and amikacin at equivalent MICs, yet inferior anti-pseudomonal activity compared with tobramycin, and higher nephrotoxicity rates compared with amikacin [3][4]. The quantitative evidence below details these differentiating dimensions.

Gentamicin (CAS 1403-66-3): Quantitative Head-to-Head Differentiation Evidence


Gentamicin Congener Composition Heterogeneity Drives Variable Nephrotoxic Potential Across Commercial Lots

Unlike single-entity aminoglycosides (tobramycin, amikacin, netilmicin, plazomicin), gentamicin is a multi-congener complex in which the C2 component is the principal nephrotoxic constituent. In a controlled rat nephrotoxicity study, after 7 days the mean serum creatinine was 0.8 mg/dL in C2-treated animals versus 0.5 mg/dL in those receiving C1, C1a, or the whole gentamicin complex (P < 0.001); C1a toxicity was undetectable until day 14, and C1-treated rats showed only minimal toxicity even after 21 days [1]. The C2 content across 12 commercial lots ranged from 12.4 to 20.1 mg/mL—a 1.62-fold difference—meaning two pharmacopoeia-compliant lots may differ substantially in nephrotoxic burden [1]. A 2020 LC-MS analysis confirmed that relative abundances of the four major congeners in commercial formulations vary up to 1.9-fold, and potency against strains harboring aminoglycoside-modifying enzymes differs up to 128-fold depending on congener composition [2]. This heterogeneity is unique among clinically used aminoglycosides and represents a critical procurement consideration for both clinical and research use.

Nephrotoxicity Component profiling Quality-by-design Pharmacopoeial compliance Lot-to-lot variability

Superior Time-Kill Kinetics and In Vivo Bactericidal Activity of Gentamicin Against Serratia marcescens Compared to Tobramycin and Amikacin

In a direct head-to-head comparison, gentamicin, tobramycin, and amikacin were tested against a single strain of Serratia marcescens both in vitro and in a rabbit left-ventricle endocarditis model. Despite the three aminoglycosides having similar MICs against the strain, the time-kill curve of gentamicin was consistently superior to those of tobramycin and amikacin at every concentration tested (1, 2, 4, 8, 16, and 32 mg/L) after 5 hours of incubation [1]. In vivo, 24 hours after a single intravenous 48 mg/kg bolus, gentamicin reduced the bacterial burden in cardiac vegetations to 2.8 ± 0.2 log10 CFU/g, compared with 7.5 ± 1.3 log10 CFU/g for amikacin (P < 0.01) and approximately 6.5–7 log10 CFU/g for tobramycin [1]. This represents a reduction advantage of approximately 3.7–4.7 log10 CFU/g for gentamicin over the comparators, demonstrating that MIC equivalence does not predict in vivo bactericidal efficacy among aminoglycosides.

Serratia marcescens Time-kill kinetics Endocarditis model Bactericidal activity PK/PD

Once-Daily Dosing of Gentamicin Reduces Nephrotoxicity Compared to Multiple-Daily Dosing: Meta-Analysis of Randomized Controlled Trials

A meta-analysis of 24 randomized controlled trials including 3,181 patients compared once-daily versus multiple-daily dosing regimens for amikacin, netilmicin, and gentamicin. Once-daily dosing was associated with superior clinical efficacy (89.5% vs. 84.7%, P < 0.001) and superior bacteriological efficacy (88.6% vs. 83.4%, P < 0.01) [1]. Nephrotoxicity occurred less frequently with once-daily dosing (4.5% vs. 5.5%), as did ototoxicity (4.2% vs. 5.8%) [1]. A subsequent independent meta-analysis of 21 RCTs (Barza et al., 1996) confirmed a pooled nephrotoxicity risk ratio of 0.78 (95% CI 0.51–1.19) favoring once-daily administration, and a clinical failure risk ratio of 0.83 (95% CI 0.57–1.21) [2]. These data establish that the gentamicin dosing schedule itself is a meaningful differentiator for toxicity outcomes, independent of the specific aminoglycoside selected.

Once-daily dosing Nephrotoxicity Meta-analysis Therapeutic drug monitoring Aminoglycoside dosing regimen

Gentamicin Resistance Rates Among Enterobacterales Are 4.4-Fold Higher Than Amikacin: Surveillance Data for Empirical Therapy Selection

In a multicenter surveillance study of 714 Enterobacterales blood isolates from 14 Turkish hospitals, resistance rates determined by broth microdilution were: plazomicin 7.7%, amikacin 7.4%, netilmicin 31.5%, gentamicin 32.9%, and tobramycin 34.7% [1]. Thus, gentamicin resistance was 4.4-fold higher than amikacin resistance (32.9% vs. 7.4%) and 4.3-fold higher than plazomicin resistance. The most prevalent aminoglycoside-modifying enzyme (AME) genes were aac(6′)-Ib and aac(3)-IIa, both of which inactivate gentamicin but spare amikacin and plazomicin [1]. These data are consistent with global trends: in a 2024 report on uropathogenic Enterobacterales from Morocco, gentamicin resistance was 33.5% versus amikacin 21.3% [2]. The substantial resistance differential has direct implications for aminoglycoside selection in empirical Gram-negative coverage.

Antimicrobial resistance Enterobacterales Aminoglycoside-modifying enzymes Surveillance Empirical therapy

Tobramycin Demonstrates 3.6-Fold Lower Resistance Rate Than Gentamicin Against Pseudomonas aeruginosa in Cystic Fibrosis Isolates

In a large in vitro susceptibility study of 1,240 Pseudomonas aeruginosa isolates collected from 508 cystic fibrosis (CF) patients during phase III clinical trials of inhaled tobramycin, tobramycin was the most active agent tested. The tobramycin MIC50 and MIC90 were 1 μg/mL and 8 μg/mL, respectively [1]. Resistance rates were: tobramycin 5.4%, ceftazidime 11.1%, aztreonam 11.9%, amikacin 13.1%, ticarcillin 16.7%, gentamicin 19.3%, and ciprofloxacin 20.7% [1]. Thus, gentamicin exhibited a 3.6-fold higher resistance rate than tobramycin (19.3% vs. 5.4%) in this clinically important population. Earlier comparative work established that tobramycin MICs against P. aeruginosa are, on average, fourfold lower than gentamicin MICs [2]. For procurement decisions involving anti-pseudomonal coverage—particularly in CF centers or respiratory care—tobramycin is the evidence-preferred aminoglycoside.

Pseudomonas aeruginosa Cystic fibrosis Anti-pseudomonal activity Resistance rate Inhalation therapy

Gentamicin Exhibits Statistically Significantly Higher Nephrotoxicity Than Amikacin in a Prospective Randomized Multicenter Trial

A multicenter prospective randomized study compared amikacin and gentamicin in 135 patients with serious infections (Holm et al., 1983). Clinical cure rates were comparable (amikacin 80% vs. gentamicin 76%), but nephrotoxicity was significantly more frequent in the gentamicin arm: 20% (14/70) versus 6% (4/65) in the amikacin arm (P < 0.05) [1]. Ototoxicity rates were 16% and 8%, respectively (not statistically significant). Pharmacokinetic analysis revealed that serum amikacin levels exceeded 10× the MIC for 75% of the 12-hour dosing interval, whereas gentamicin levels exceeded 10× MIC for only 40% of the 8-hour interval (P < 0.01), suggesting that the superior pharmacokinetic profile of amikacin contributes to its lower toxicity [1]. An independent later review of clinical studies from 1975–1982 (Kahlmeter et al., 1984) reported average nephrotoxicity frequencies of 14.0% for gentamicin, 12.9% for tobramycin, 8.7% for netilmicin, and 9.4% for amikacin across approximately 10,000 patients, confirming the toxicity ranking [2].

Nephrotoxicity Randomized controlled trial Amikacin Clinical safety Therapeutic drug monitoring

Gentamicin (CAS 1403-66-3): Evidence-Based Application Scenarios for Procurement Decision-Making


Research Procurement Requiring Reproducible Nephrotoxicity or Efficacy Outcomes: Demand Lot-Specific Congener Certificates of Analysis

Given that gentamicin C2 content varies from 12.4 to 20.1 mg/mL across commercial lots, and that C2 is the dominant nephrotoxic congener (serum creatinine 0.8 mg/dL at day 7 vs. 0.5 mg/dL for C1/C1a/complex, P < 0.001), research laboratories using gentamicin for in vivo nephrotoxicity models, cell-based toxicity screening, or antimicrobial susceptibility testing must not treat all pharmacopoeia-compliant gentamicin products as equivalent [1]. The 2020 finding that congener variation alters microbiological potency against AME-harboring strains by up to 128-fold further underscores the need for congener-certified material [2]. Procurement should specify lot-specific HPLC-derived congener ratios (C1, C1a, C2, C2a, C2b) and require consistency across orders to ensure experimental reproducibility.

Clinical Formulary Selection for Serratia marcescens Infections: Prioritize Gentamicin Over Tobramycin and Amikacin

The direct head-to-head evidence in a rabbit S. marcescens endocarditis model demonstrates that gentamicin achieves a bacterial burden reduction of 2.8 ± 0.2 log10 CFU/g compared with 7.5 ± 1.3 for amikacin and ~6.5–7 for tobramycin (P < 0.01), despite similar MICs across all three agents [1]. This pharmacodynamic superiority, consistent across all tested concentrations (1–32 mg/L) in time-kill assays, supports gentamicin as the preferred aminoglycoside for serious Serratia infections. Hospital antimicrobial stewardship programs and formulary committees should incorporate this species-specific evidence when developing aminoglycoside treatment guidelines.

Once-Daily Gentamicin Dosing Protocols for Reduced Nephrotoxicity in Institutional Guidelines

Meta-analytic data from 24 RCTs (3,181 patients) show that once-daily aminoglycoside dosing—including gentamicin—is associated with clinical efficacy of 89.5% versus 84.7% for multiple-daily dosing (P < 0.001) and lower nephrotoxicity (4.5% vs. 5.5%) [1]. A confirmatory meta-analysis of 21 RCTs reported a nephrotoxicity risk ratio of 0.78 (95% CI 0.51–1.19) favoring once-daily administration [2]. Institutions procuring gentamicin for formulary use should implement once-daily dosing protocols as the default regimen to maximize the safety-efficacy ratio, with procurement volumes forecast accordingly to support extended-interval administration.

Empirical Aminoglycoside Selection Guided by Local Resistance Epidemiology: Amikacin Preferred in High-Resistance Settings

Surveillance data from 714 Enterobacterales blood isolates demonstrates that gentamicin resistance (32.9%) is 4.4-fold higher than amikacin resistance (7.4%) and 4.3-fold higher than plazomicin resistance (7.7%), driven primarily by aac(6′)-Ib and aac(3)-IIa enzymes that inactivate gentamicin but spare amikacin and plazomicin [1]. Institutions with Enterobacterales gentamicin resistance rates exceeding 15–20% should preferentially procure amikacin or plazomicin for empirical Gram-negative coverage, reserving gentamicin for cases with confirmed susceptibility. Conversely, in settings with preserved gentamicin susceptibility, its lower acquisition cost may provide a pharmacoeconomic advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gentamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.